molecular formula C6H9ClF2O B12838339 1-Chloro-1,1-difluorohexan-2-one CAS No. 6302-00-7

1-Chloro-1,1-difluorohexan-2-one

Cat. No.: B12838339
CAS No.: 6302-00-7
M. Wt: 170.58 g/mol
InChI Key: RMIIWSVYLUETRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-1,1-difluoro-hexan-2-one is an organic compound with the molecular formula C6H9ClF2O It is a halogenated ketone, characterized by the presence of chlorine and fluorine atoms attached to a hexanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-1,1-difluoro-hexan-2-one can be synthesized through several methods. One common approach involves the halogenation of hexan-2-one. The reaction typically uses chlorine and fluorine sources under controlled conditions to achieve selective halogenation. The process may involve the use of catalysts to enhance the reaction efficiency and selectivity.

Industrial Production Methods

In an industrial setting, the production of 1-chloro-1,1-difluoro-hexan-2-one may involve large-scale halogenation reactors. These reactors are designed to handle the exothermic nature of halogenation reactions and ensure the safety and efficiency of the process. The use of continuous flow reactors can also improve the scalability and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1,1-difluoro-hexan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids or other oxidized products.

    Reduction Reactions: The ketone group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out under mild to moderate conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Various substituted hexan-2-one derivatives.

    Oxidation Reactions: Carboxylic acids or other oxidized products.

    Reduction Reactions: Alcohols or other reduced products.

Scientific Research Applications

1-Chloro-1,1-difluoro-hexan-2-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce halogenated functional groups.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-chloro-1,1-difluoro-hexan-2-one involves its interaction with molecular targets through its halogenated functional groups. The chlorine and fluorine atoms can form strong bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The ketone group can also participate in reactions with enzymes and other proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1,2-difluoroethane
  • 2-Chloro-1,1-difluoroethane
  • 1-Chloro-1,1-difluoroethane

Uniqueness

1-Chloro-1,1-difluoro-hexan-2-one is unique due to its specific halogenation pattern and the presence of a hexanone backbone This combination of features imparts distinct chemical properties and reactivity compared to other similar compounds

Properties

CAS No.

6302-00-7

Molecular Formula

C6H9ClF2O

Molecular Weight

170.58 g/mol

IUPAC Name

1-chloro-1,1-difluorohexan-2-one

InChI

InChI=1S/C6H9ClF2O/c1-2-3-4-5(10)6(7,8)9/h2-4H2,1H3

InChI Key

RMIIWSVYLUETRK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C(F)(F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.